N-{[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-3-chlorobenzamide
Overview
Description
N-{[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-3-chlorobenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-3-chlorobenzamide typically involves the reaction of 2-aminobenzoxazole with benzoyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is usually refluxed for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-3-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-{[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-3-chlorobenzamide has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an antibacterial agent, exhibiting activity against both Gram-positive and Gram-negative bacteria.
Materials Science: It can be used in the development of advanced materials due to its unique structural properties.
Biological Research: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of N-{[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-3-chlorobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit bacterial growth by binding to essential enzymes, thereby disrupting vital biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-2-(1,3-benzoxazol-2-yl)phenol
- 2-(2-Hydroxyphenyl)benzoxazole
- 2-(2-Hydroxyphenyl)benzothiazole
Uniqueness
N-{[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-3-chlorobenzamide stands out due to its unique combination of a benzoxazole ring with a carbamothioyl group, which imparts distinct chemical and biological properties. This structural uniqueness contributes to its potential as a versatile compound in various scientific and industrial applications.
Properties
IUPAC Name |
N-[[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-3-chlorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O2S/c1-13-9-10-15(21-24-17-7-2-3-8-19(17)28-21)12-18(13)25-22(29)26-20(27)14-5-4-6-16(23)11-14/h2-12H,1H3,(H2,25,26,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEANGWNKOJPKDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=S)NC(=O)C4=CC(=CC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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